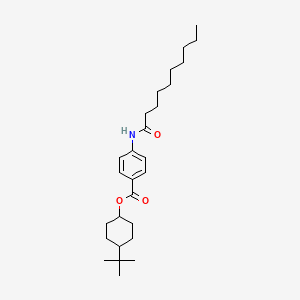![molecular formula C29H23N2OPS B15015085 (Z)-2-cyano-1-{[(4-methylphenyl)carbonyl]amino}-2-(triphenylphosphonio)ethenethiolate](/img/structure/B15015085.png)
(Z)-2-cyano-1-{[(4-methylphenyl)carbonyl]amino}-2-(triphenylphosphonio)ethenethiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE is a complex organic compound with a unique structure that includes cyano, formamido, triphenylphosphonium, and sulfanide groups
Méthodes De Préparation
The synthesis of [(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
[(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and formamido groups. Common reagents and conditions for these reactions include the use of catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which [(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
[(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE can be compared with other similar compounds, such as those used in Suzuki–Miyaura coupling reactions . These compounds share some structural features but differ in their specific functional groups and reactivity. The uniqueness of [(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE lies in its combination of cyano, formamido, triphenylphosphonium, and sulfanide groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C29H23N2OPS |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
N-[2-cyano-2-(triphenyl-λ5-phosphanylidene)ethanethioyl]-4-methylbenzamide |
InChI |
InChI=1S/C29H23N2OPS/c1-22-17-19-23(20-18-22)28(32)31-29(34)27(21-30)33(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,1H3,(H,31,32,34) |
Clé InChI |
VXYAMBASRCGELC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(=S)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B15015013.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} diethylcarbamothioate](/img/structure/B15015021.png)
![2-(3-methoxyphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15015028.png)

![11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B15015034.png)
![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15015042.png)
![(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15015055.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B15015060.png)
![N'-[(E)-(4-Nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15015061.png)

![2,4-diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15015075.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015077.png)
![2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(3-bromophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15015091.png)
![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B15015097.png)
